Cas no 86-55-5 (1-Naphthoic acid)

O ácido 1-naftóico (C₁₁H₈O₂) é um composto orgânico aromático derivado do naftaleno, caracterizado pela presença de um grupo carboxila na posição 1 do núcleo naftalênico. Este sólido cristalino branco possui solubilidade moderada em solventes orgânicos como etanol e éter, mas é pouco solúvel em água. Sua estrutura rígida e sistema π-conjugado o tornam valioso como intermediário em sínteses orgânicas, particularmente na produção de corantes, pigmentos e compostos farmacêuticos. Apresenta alta pureza (>98%) e estabilidade térmica, sendo utilizado como bloqueador de grupos funcionais ou precursor de complexos metálicos em catálise. Suas propriedades fluorescentes também são exploradas em aplicações analíticas.
1-Naphthoic acid structure
1-Naphthoic acid structure
Nome do Produto:1-Naphthoic acid
N.o CAS:86-55-5
MF:C11H8O2
MW:172.180023193359
MDL:MFCD00004007
CID:34383
PubChem ID:87573435

1-Naphthoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Naphthoic acid
    • Naphthalene-1-carboxylic acid
    • 1-naphthoic acid (alpha)
    • 1-Naphthoic acid,(Naphthalene-1-carboxylic acid)
    • 1-Naphthalenecarboxylic acid
    • 1-Naphthalenecarboxy
    • 1-Naphthioic acid
    • Naphthoic acid
    • a-Naphthoic Acid
    • CHEBI:36466
    • AMY25798
    • naphthalene mono carboxylic acid
    • AE-508/40217755
    • l-naphthoic acid
    • Q21050984
    • NSC-37569
    • CHEMBL1160
    • DTXSID50861668
    • 1-napthoic acid
    • Q-200129
    • naphthalene carboxylic acid
    • 1-naphthoesyre
    • CCG-208689
    • AKOS000120400
    • MFCD00004007
    • .alpha.-Naphthylcarboxylic acid
    • FT-0650501
    • 1-Naphthoicacid
    • EN300-20214
    • 1-Carboxynaphthalene
    • NSC37569
    • FT-0647744
    • F3110-2246
    • AC8079
    • .alpha.-Naphthoic acid
    • Carboxynaphthalene
    • Naphthalene-alpha-carboxylic acid
    • AI3-16902
    • 1-naphtoic acid
    • Naphthalenecarboxylic acid
    • EINECS 201-681-9
    • 1--Naphthoic acid
    • NSC 37569
    • UNII-2NIV4O66BH
    • 86-55-5
    • SY005963
    • N0024
    • Naphthalene-.alpha.-carboxylic acid
    • 1-NAPHTHOIC ACID [MI]
    • InChI=1/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13
    • AC-4952
    • alpha-Naphthylcarboxylic acid
    • alpha-Naphthoic acid
    • 1-Naphthoic acid, 96%
    • SCHEMBL17258
    • 2NIV4O66BH
    • 1-naphthalene carboxylic acid
    • HY-Y0236
    • bmse000178
    • CS-W020013
    • LS-95341
    • FT-0672610
    • FS-3492
    • BCP27257
    • 1320-04-3
    • LS-95342
    • STL169143
    • 1-Naphthoic acid (8CI)
    • 1-Naphthalenoic acid
    • 1-Naphthylcarboxylic acid
    • 1-Napthanoic acid
    • Naphthalene-α-carboxylic acid
    • α-Naphthoic acid
    • α-Naphthylcarboxylic acid
    • 1-Naphthoic acid,98%
    • 1Naphthalenecarboxylic acid
    • 1Carboxynaphthalene
    • alphaNaphthoic acid
    • DTXCID90810559
    • Naphthalenealphacarboxylic acid
    • NS00004333
    • alpha-naphthoate
    • 1-naphthalenecarboxylate
    • CHEBI:25483
    • alphaNaphthylcarboxylic acid
    • a-naphthoate
    • MDL: MFCD00004007
    • Inchi: 1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
    • Chave InChI: LNETULKMXZVUST-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=CC=2)C=CC=1)O
    • BRN: 1908896

Propriedades Computadas

  • Massa Exacta: 172.05200
  • Massa monoisotópica: 172.052429494g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 200
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 37.3
  • XLogP3: 3.1

Propriedades Experimentais

  • Cor/Forma: White needle like crystals.
  • Densidade: 1.398
  • Ponto de Fusão: 160.0 to 164.0 deg-C
  • Ponto de ebulição: 300 °C(lit.)
  • Ponto de Flash: 195℃
  • Índice de Refracção: 1.4600 (estimate)
  • Solubilidade: Solubility Slightly soluble in hot water; freely soluble in hot ethanol, ether
  • Coeficiente de partição da água: Freely soluble in hot alcohol and ether. Slightly soluble in hot water.
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 37.30000
  • LogP: 2.53800
  • pka: 3.7(at 25℃)
  • Solubilidade: Soluble in hot alcohol and ether, slightly soluble in hot water
  • Merck: 6381
  • λmax: 293nm
  • PH: Non& uorescence (2.5) to blue & uorescence (3.5)

1-Naphthoic acid Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36-S24/25-S37
  • RTECS:QL0960000
  • Identificação dos materiais perigosos: Xi
  • TSCA:Yes
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Store at room temperature

1-Naphthoic acid Dados aduaneiros

  • CÓDIGO SH:2916399090
  • Dados aduaneiros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Naphthoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-20214-5.0g
naphthalene-1-carboxylic acid
86-55-5 96%
5.0g
$29.0 2023-07-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10273-25g
1-Naphthoic acid, 98%
86-55-5 98%
25g
¥407.00 2023-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19410-25g
NSC 37569
86-55-5
25g
¥49.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19410-100g
NSC 37569
86-55-5
100g
¥179.0 2021-09-08
Alichem
A219008071-1000g
1-Naphthoic acid
86-55-5 98%
1000g
$320.00 2023-08-31
Apollo Scientific
OR925255-500g
1-Naphthoic acid
86-55-5 99+%
500g
£83.00 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015267-25g
1-Naphthoic acid
86-55-5 98%
25g
¥37 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N106387-250g
1-Naphthoic acid
86-55-5 98%
250g
¥272.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015267-100g
1-Naphthoic acid
86-55-5 98%
100g
¥147 2024-05-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66676-25g
1-Naphthoic Acid
86-55-5 98%
25g
¥377.00 2023-09-08

1-Naphthoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referência
(1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids
Nishimura, Takuya; et al, Organic Letters, 2008, 10(12), 2601-2604

Método de produção 2

Condições de reacção
1.1 Reagents: Oxygen Catalysts: N-Bromosuccinimide Solvents: Acetonitrile ;  10 h, 1 atm, rt
Referência
Facile aerobic photooxidation of alcohols in the presence of catalytic N-bromosuccinimide
Kuwabara, Kiyoto; et al, Synthesis, 2006, (12), 1949-1952

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol
Referência
Carbonylation of aryl halides and vinyl bromides mediated by tetracarbonylcobalt anion
Miura, Masahiro; et al, Journal of the Chemical Society, 1987, (5), 1021-5

Método de produção 4

Condições de reacção
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
Referência
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
Referência
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

Método de produção 7

Condições de reacção
1.1 Reagents: Iodine ,  Oxygen ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethylformamide ;  3 h, 100 °C
Referência
Unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX)
Xu, Shu; et al, Chemical Communications (Cambridge, 2014, 50(21), 2758-2761

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Palladium, diamminedichloro- ,  [2,2′-Bipyridine]-4,4′-dimethanaminium, N4,N4,N4,N4′,N4′,N4′-hexamethyl-, bromid… Solvents: Water ;  24 h, 10 atm, 100 °C
Referência
A reusable palladium(II)/cationic 2,2'-bipyridyl catalytic system for hydroxycarbonylation of aryl iodides in water
Tsai, Sheng-Wen; et al, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(7), 769-772

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
Referência
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium acetate ,  Water Catalysts: Triphenylphosphine ,  Tetrabutylammonium bromide ,  (SP-4-2)-Diiodobis(3-methyl-2(3H)-benzothiazolylidene)palladium Solvents: Dimethylacetamide
Referência
Pd-benzothiazole carbene catalyzed carbonylation of aryl halides in ionic liquids
Calo, Vincenzo; et al, Journal of Organometallic Chemistry, 2002, 645(1-2), 152-157

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Benzene, 1,3,5-triethynyl-, homopolymer Solvents: 1,4-Dioxane ,  Water ;  20 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referência
Spontaneous Electroless Deposition of Ultrafine Pd Nanoparticles on Poly(phenylene butadiynylene)s for the Hydroxycarbonylation of Aryl Iodides
Hu, Yuchen; et al, ChemistrySelect, 2016, 1(8), 1832-1836

Método de produção 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
Referência
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

Método de produção 14

Condições de reacção
Referência
A new phenanthrene synthesis
Brown, Charles; et al, Journal of the Chemical Society, 1982, (12), 3007-10

Método de produção 15

Condições de reacção
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
Referência
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Referência
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Método de produção 17

Condições de reacção
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Catalysts: 2446630-03-9 Solvents: Tetrahydrofuran ;  22 h, rt
1.3 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Magnesiation of Aryl Fluorides Catalyzed by a Rhodium-Aluminum Complex
Fujii, Ikuya; et al, Journal of the American Chemical Society, 2020, 142(27), 11647-11652

Método de produção 18

Condições de reacção
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Referência
Hard acid and soft nucleophile systems. Part 13. Aluminum chloride-sodium iodide-acetonitrile system. A very mild reagent for selective dealkylation
Node, Manabu; et al, Bulletin of the Institute for Chemical Research, 1992, 70(3), 308-17

Método de produção 19

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
Referência
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

Método de produção 20

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 min, 100 °C; 100 °C → 70 °C
1.2 Reagents: Mercuric acetate ;  15 min, 200 °C; 200 °C → 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 120 °C
Referência
The mercury-mediated decarboxylation (Pesci reaction) of naphthoic anhydrides investigated by microwave synthesis
Moseley, Jonathan D.; et al, Tetrahedron, 2006, 62(19), 4690-4697

Método de produção 21

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referência
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Método de produção 22

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
Referência
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; et al, Green Chemistry, 2022, 24(17), 6511-6516

Método de produção 23

Condições de reacção
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Methanol
Referência
Rapid chemoselective deprotection of benzyl esters by nickel boride
Khurana, Jitender M.; et al, Synthesis, 2009, (7), 1127-1130

Método de produção 24

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt diacetate Solvents: Ethanol ,  Water
Referência
Cobalt salt-catalyzed carbonylation of aromatic halides under photostimulation
Kudo, Kiyoshi; et al, Chemistry Letters, 1987, (4), 577-80

Método de produção 25

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  5 min, rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Sodium Methyl Carbonate as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones
Hurst, Timothy E.; et al, Organic Letters, 2019, 21(11), 3882-3885

Método de produção 26

Condições de reacção
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  10 bar, rt; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Oxygen ;  5 h, rt
Referência
Palladium-catalyzed carbonylative synthesis of acylstannanes from aryl iodides and hexamethyldistannane
Chen, Bo; et al, Journal of Organometallic Chemistry, 2020, 923,

Método de produção 27

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referência
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Método de produção 28

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
Referência
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

Método de produção 29

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referência
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Método de produção 30

Condições de reacção
1.1 Reagents: Lithium Solvents: Tetrahydrofuran
Referência
Direct preparation of aryllithium compounds from aryl fluorides
Gilman, Henry; et al, Journal of Organic Chemistry, 1957, 22, 1121-2

Método de produção 31

Condições de reacção
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Pyridinium chlorochromate Solvents: Acetonitrile ;  15 min, rt
Referência
Carboxylic acids from primary alcohols and aldehydes by a pyridinium chlorochromate-catalyzed oxidation
Hunsen, Mo, Synthesis, 2005, (15), 2487-2490

Método de produção 32

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Copper(II) acetylacetonate (product with SIMES) ,  1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (product with Cu(acac)2) Solvents: Water ;  12 h, 1 atm, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Catalytic Fehling's Reaction: An Efficient Aerobic Oxidation of Aldehyde Catalyzed by Copper in Water
Liu, Mingxin; et al, Angewandte Chemie, 2016, 55(36), 10806-10810

Método de produção 33

Condições de reacção
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Chlorobenzene ;  130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ;  130 °C
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids from Aryl Alkyl Ketones
Xu, Liang; et al, Synlett, 2018, 29(11), 1505-1509

1-Naphthoic acid Raw materials

1-Naphthoic acid Preparation Products

1-Naphthoic acid Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-55-5)1-Naphthoic acid
sfd14783
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:86-55-5)1-Naphthoic acid
A15856
Pureza:99%
Quantidade:1kg
Preço ($):176.0